molecular formula C15H20Cl2N2O5S B245540 Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B245540
M. Wt: 411.3 g/mol
InChI Key: VBWFRGXAXCKYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as DCEP and is synthesized using a specific method. DCEP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DCEP involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. DCEP binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This mechanism of action has been extensively studied and has led to the development of several therapeutic agents that target carbonic anhydrase activity.
Biochemical and Physiological Effects
DCEP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase in the brain, leading to a decrease in the production of cerebrospinal fluid. This effect has been shown to have therapeutic potential in the treatment of hydrocephalus, a condition characterized by the accumulation of cerebrospinal fluid in the brain. DCEP has also been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase activity.

Advantages and Limitations for Lab Experiments

DCEP has several advantages and limitations for lab experiments. One of the advantages of DCEP is its high potency and specificity for carbonic anhydrase inhibition. This makes it a useful tool compound for studying the role of carbonic anhydrase in biological systems. However, DCEP has a short half-life and is rapidly metabolized in the body, which limits its use in vivo. Additionally, DCEP has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of DCEP. One direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DCEP. Another direction is the study of the role of carbonic anhydrase in neurological disorders and the development of therapeutic agents that target carbonic anhydrase activity. Additionally, the use of DCEP as a tool compound for studying the role of sulfonamide-containing compounds in biological systems could lead to the development of novel therapeutic agents.

Synthesis Methods

DCEP is synthesized using a specific method that involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product is determined using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

DCEP has been extensively studied for its scientific research applications. It is commonly used as a tool compound to study the role of sulfonamide-containing compounds in biological systems. DCEP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase activity by DCEP has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

Molecular Formula

C15H20Cl2N2O5S

Molecular Weight

411.3 g/mol

IUPAC Name

ethyl 4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O5S/c1-3-23-13-9-12(17)14(10-11(13)16)25(21,22)19-7-5-18(6-8-19)15(20)24-4-2/h9-10H,3-8H2,1-2H3

InChI Key

VBWFRGXAXCKYRG-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.